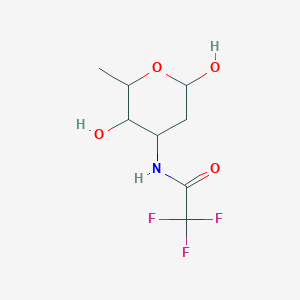

N-(Trifluoroacetamido)daunosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

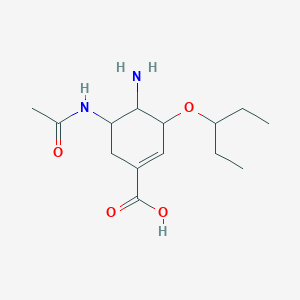

N-(Trifluoroacetamido)daunosamina es un compuesto químico con la fórmula molecular C8H12F3NO4 y un peso molecular de 243,18 g/mol . Es un intermedio en la producción de daunorubicina, un antibiótico antraciclínico utilizado en el tratamiento del cáncer . Este compuesto se utiliza principalmente para fines de investigación en los campos de la proteómica y la química medicinal .

Métodos De Preparación

La síntesis de N-(Trifluoroacetamido)daunosamina implica varios pasos. Una estrategia eficiente incluye la preparación de 1-O-sililados 3-azido y 3-N-trifluoroacetamido-2,3,6-trideoxi-L-arabino y L-lixo-hexopiranosas . Estos compuestos sirven como donantes de glicósidos para la síntesis de antibióticos antraciclínicos y agentes relacionados con la unión al ADN . Las condiciones de reacción típicamente implican el uso de agentes sililantes y azidas en condiciones controladas para lograr el producto deseado .

Análisis De Reacciones Químicas

N-(Trifluoroacetamido)daunosamina experimenta varias reacciones químicas, incluyendo sustitución y glicosilación . Los reactivos comunes utilizados en estas reacciones incluyen agentes sililantes, azidas y donantes de glicósidos . Los principales productos formados a partir de estas reacciones son intermediarios utilizados en la síntesis de daunorubicina y otros antibióticos antraciclínicos .

Aplicaciones Científicas De Investigación

N-(Trifluoroacetamido)daunosamina se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, sirve como intermedio en la síntesis de daunorubicina y otros antibióticos antraciclínicos . En biología y medicina, se utiliza para estudiar los mecanismos de acción de estos antibióticos y sus efectos sobre las células cancerosas . En la industria, se utiliza en la producción de daunorubicina y compuestos relacionados .

Mecanismo De Acción

El mecanismo de acción de N-(Trifluoroacetamido)daunosamina implica su incorporación en la estructura de la daunorubicina . Daunorubicina ejerce sus efectos intercalando en el ADN e inhibiendo la actividad de las topoisomerasas, que son enzimas involucradas en la replicación y transcripción del ADN . Esto lleva a la detención de la replicación y transcripción del ADN, lo que finalmente resulta en la muerte celular . La porción daunosamina de la daunorubicina se considera la parte más sensible de la molécula en términos de respuesta biológica a las transformaciones químicas .

Comparación Con Compuestos Similares

N-(Trifluoroacetamido)daunosamina es similar a otros compuestos utilizados en la síntesis de antibióticos antraciclínicos, como la L-daunosamina y la L-acosamina . es único en su incorporación de un grupo trifluoroacetamido, que mejora su estabilidad y reactividad en reacciones químicas . Esto lo convierte en un intermedio valioso en la síntesis de daunorubicina y compuestos relacionados .

Compuestos similares:- L-daunosamina

- L-acosamina

- 3-azido-2,3,6-trideoxi-L-hexopiranosas

Propiedades

Número CAS |

64429-67-0 |

|---|---|

Fórmula molecular |

C8H12F3NO4 |

Peso molecular |

243.18 g/mol |

Nombre IUPAC |

N-(3,6-dihydroxy-2-methyloxan-4-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15) |

Clave InChI |

KDSJJWJDPYHURS-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)